N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide

Übersicht

Beschreibung

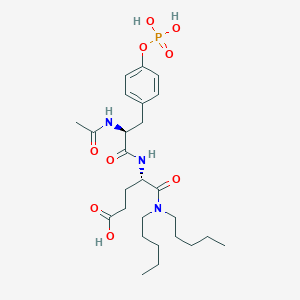

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a synthetic phosphopeptide known for its potent inhibitory effects on the pp60c-src SH2 domain. This compound is characterized by its unique structure, which includes an acetylated tyrosine residue that is phosphorylated and linked to a glutamic acid residue modified with dipentylamide groups .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Acetyl-O-phosphono-Tyr-Glu Dipentylamid erfolgt in mehreren Schritten, beginnend mit dem Schutz von funktionellen Gruppen an den Aminosäuren. Der Tyrosinrest wird acetyliert und phosphoryliert, gefolgt von der Kupplung des phosphorylierten Tyrosins an den Glutaminsäurerest.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung folgt in der Regel ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung automatisierter Peptidsynthesizer und Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Acetyl-O-phosphono-Tyr-Glu Dipentylamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der phosphorylierte Tyrosinrest kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um die Phosphorylgruppe zu entfernen.

Substitution: Die Dipentylamidgruppen können unter geeigneten Bedingungen durch andere Amidgruppen ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: Aminreagenzien unter sauren oder basischen Bedingungen

Hauptprodukte:

Oxidation: Oxidierte Derivate des phosphorylierten Tyrosins.

Reduktion: Dephosphorylierte Tyrosinderivate.

Substitution: Modifizierte Peptide mit verschiedenen Amidgruppen

Wissenschaftliche Forschungsanwendungen

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und Phosphorylierung verwendet.

Biologie: Untersucht für seine Rolle in Signaltransduktionswegen, die die pp60c-src SH2-Domäne betreffen.

Medizin: Potentielle therapeutische Anwendungen bei der gezielten Ansteuerung spezifischer Protein-Protein-Interaktionen.

Industrie: Wird bei der Entwicklung von peptidbasierten Inhibitoren und anderen bioaktiven Verbindungen eingesetzt

5. Wirkmechanismus

Die Verbindung übt ihre Wirkungen aus, indem sie an die pp60c-src SH2-Domäne bindet und so ihre Aktivität hemmt. Diese Interaktion stört die Signalwege, die durch die SH2-Domäne vermittelt werden, was zu veränderten zellulären Reaktionen führt. Zu den molekularen Zielen gehören Proteine, die an Zellwachstum, Differenzierung und Überleben beteiligt sind .

Ähnliche Verbindungen:

- N-Acetyl-Leu-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin

- Poly(Glu, Tyr) Natriumsalz

- Poly(Glu, Ala, Tyr) Natriumsalz

- Tyr-Glu-Asn-(Pro-13C5,15N)-Arg-Asn-Val-Gly-Ser Trifluoressigsäuresalz

- N-Acetyl-Asp-Glu-OH-15N2

- 1,5-Dansyl-Glu-Gly-Arg Chlormethylketon, Dihydrochlorid

- N-Acetyl-Asp-Glu-13C5-OH

Einzigartigkeit: N-Acetyl-O-phosphono-Tyr-Glu Dipentylamid ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkung auf die pp60c-src SH2-Domäne, die bei anderen ähnlichen Verbindungen nicht üblich ist. Seine Struktur, die sowohl Acetylierung als auch Phosphorylierung aufweist, zusammen mit der Dipentylamidmodifikation trägt zu seinen einzigartigen biochemischen Eigenschaften bei .

Wirkmechanismus

The compound exerts its effects by binding to the pp60c-src SH2 domain, thereby inhibiting its activity. This interaction disrupts the signaling pathways mediated by the SH2 domain, leading to altered cellular responses. The molecular targets include proteins involved in cell growth, differentiation, and survival .

Vergleich Mit ähnlichen Verbindungen

- N-Acetyl-Leu-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin

- Poly(Glu, Tyr) sodium salt

- Poly(Glu, Ala, Tyr) sodium salt

- Tyr-Glu-Asn-(Pro-13C5,15N)-Arg-Asn-Val-Gly-Ser trifluoroacetate salt

- N-Acetyl-Asp-Glu-OH-15N2

- 1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride

- N-Acetyl-Asp-Glu-13C5-OH

Uniqueness: N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is unique due to its specific inhibitory action on the pp60c-src SH2 domain, which is not commonly observed in other similar compounds. Its structure, featuring both acetylation and phosphorylation, along with the dipentylamide modification, contributes to its distinct biochemical properties .

Biologische Aktivität

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide (CAS No. 190078-50-3) is a phosphopeptide that has garnered attention for its role as a potent inhibitor of the pp60c-src SH2 domain. This compound is structurally characterized by the presence of an acetyl group, a phosphonate moiety, and a dipentylamide group attached to the tyrosine and glutamic acid residues. Its unique structure enables it to interact with various biological pathways, particularly those involving protein kinases and signal transduction.

- Molecular Formula : C26H42N3O9P

- Molecular Weight : 571.6 g/mol

- Structure : The compound features a phosphonated tyrosine (Tyr) and glutamic acid (Glu) linked to dipentylamide, enhancing its lipophilicity and cellular uptake.

This compound primarily functions by binding to the SH2 domain of the Src family kinases. This interaction inhibits the phosphorylation of tyrosine residues in target proteins, which is crucial for various signaling pathways involved in cell growth, differentiation, and survival.

Inhibition of Src Kinase Activity

Research indicates that this compound acts as a potent dipeptide inhibitor of the pp60c-src SH2 domain. The inhibition of Src kinase activity has significant implications in cancer research, as aberrant Src signaling is often associated with tumor progression and metastasis .

Case Studies and Experimental Findings

-

In Vitro Studies :

- In studies conducted on various cancer cell lines, this compound demonstrated effective inhibition of cell proliferation through its action on Src-mediated pathways.

- A specific study reported a dose-dependent reduction in cellular migration and invasion in breast cancer cells treated with this compound, highlighting its potential as an anti-metastatic agent .

-

Pharmacodynamics :

- The compound's pharmacological profile shows that it can effectively penetrate cell membranes due to its lipophilic nature, leading to enhanced bioavailability in cellular environments .

- Kinetic assays revealed that this compound exhibits competitive inhibition against ATP binding in Src kinase assays .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-(dipentylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N3O9P/c1-4-6-8-16-29(17-9-7-5-2)26(34)22(14-15-24(31)32)28-25(33)23(27-19(3)30)18-20-10-12-21(13-11-20)38-39(35,36)37/h10-13,22-23H,4-9,14-18H2,1-3H3,(H,27,30)(H,28,33)(H,31,32)(H2,35,36,37)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMADZBIAOYLZDD-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195085 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190078-50-3 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190078-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.